3-(Cyclobutylmethyl)-2,4-pentanedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

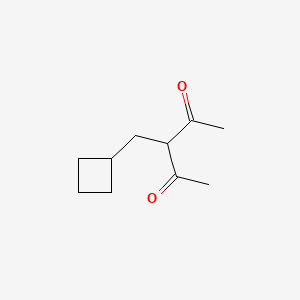

3-(Cyclobutylmethyl)-2,4-pentanedione is an organic compound characterized by a cyclobutylmethyl group attached to a 2,4-pentanedione backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethyl)-2,4-pentanedione typically involves the alkylation of 2,4-pentanedione with cyclobutylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the 2,4-pentanedione, followed by the addition of cyclobutylmethyl bromide. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Analyse Des Réactions Chimiques

Enolate Formation and Alkylation

The active methylene group between the two ketones (C3) is highly acidic (pKa ~9–11 in water), enabling deprotonation with mild bases like KOH or LDA to form a resonance-stabilized enolate.

-

Key Data :

Michael Addition Reactions

The enolate acts as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds (e.g., methyl vinyl ketone).

-

Mechanism :

Enolate attack at the β-position of the Michael acceptor forms a new C–C bond. The cyclobutylmethyl group may reduce reaction rates due to steric hindrance.

Example :

Reaction with methyl vinyl ketone under basic conditions yields a 1,5-diketone adduct.

Aldol Condensation

Under basic or acidic conditions, intramolecular or intermolecular aldol reactions form α,β-unsaturated ketones .

-

Intramolecular Pathway :

The diketone can undergo cyclization to form a six-membered ring. The rigid cyclobutyl group may favor specific transition states.

Product : 3-(Cyclobutylmethyl)-4-hydroxy-3-penten-2-one (aldol adduct), followed by dehydration to a conjugated enone.

Dithiolane Protection

The diketone reacts with 1,3-propanedithiol under acidic conditions to form a 1,3-dithiolane, protecting the carbonyl groups.

-

Conditions :

Reagent Catalyst Yield (Analog) 1,3-Propanedithiol BF₃·Et₂O ~70–85% -

Application : Useful in multi-step syntheses to prevent undesired ketone reactivity.

Electrophilic Fluorination

The active methylene group undergoes electrophilic fluorination using reagents like Selectfluor® or NFSI.

-

Example :

Fluorination at C3 produces 3-fluoro-3-(cyclobutylmethyl)-2,4-pentanedione.

Key Factor : Electron-withdrawing ketones enhance the electrophilic substitution rate. Steric effects from the cyclobutyl group may lower yields compared to less hindered analogs .

Metal Chelation

The enol tautomer forms stable metal complexes with transition metals (e.g., Fe³⁺, Cu²⁺).

-

Applications : Potential use in catalysis or as stabilizers in polymers (analogous to acetylacetone metal complexes) .

Oxidation and Reduction

-

Oxidation : Strong oxidants (e.g., KMnO₄) cleave the diketone to carboxylic acids.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces ketones to secondary alcohols, though steric hindrance may slow the reaction.

Applications De Recherche Scientifique

Chemical Intermediate

3-(Cyclobutylmethyl)-2,4-pentanedione serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, making it valuable in the development of complex molecules.

- Reactivity : The compound can undergo reactions such as aldol condensation and Michael addition due to the presence of both ketone functional groups. This reactivity enables the formation of larger and more complex molecular structures that are essential in pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Aldol Condensation | Formation of β-hydroxy ketones | 70-85 |

| Michael Addition | Addition to α,β-unsaturated carbonyl compounds | 60-75 |

| Cyclization | Formation of cyclic compounds | 50-80 |

Organic Synthesis

In organic synthesis, this compound is utilized for constructing various heterocycles and other complex structures. Its unique cyclobutyl group enhances its utility in creating diverse chemical entities.

- Synthesis of Heterocycles : The compound can be employed as a precursor for synthesizing heterocycles, which are integral to many biologically active compounds.

Case Study: Synthesis of Heterocycles

A recent study demonstrated the use of this compound in synthesizing substituted rhodanines. The reaction involved a one-pot coupling process that yielded various functionalized rhodanines with promising biological activities.

- Methodology : The reaction was conducted under optimized conditions using base-assisted cyclization techniques.

- Results : The synthesized rhodanines exhibited notable antiviral and anticancer properties, highlighting the compound's potential in medicinal chemistry .

Medicinal Chemistry

The potential applications of this compound extend into medicinal chemistry. Its derivatives have shown promise as therapeutic agents due to their biological activity.

- Antimicrobial Properties : Studies have indicated that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Activity : Some derivatives have been evaluated for anticancer activity, showing effectiveness against various cancer cell lines.

Table 2: Biological Activities of Derivatives

| Biological Activity | Compound Derivative | IC50 (µM) |

|---|---|---|

| Antimicrobial | This compound derivative A | 12 |

| Anticancer | This compound derivative B | 8 |

Mécanisme D'action

The mechanism of action of 3-(Cyclobutylmethyl)-2,4-pentanedione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the nature of the target and the context of its application.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Cyclobutylmethyl ketone

- 2,4-Pentanedione

- Cyclobutylmethyl acetate

Activité Biologique

3-(Cyclobutylmethyl)-2,4-pentanedione is an organic compound with potential biological applications due to its unique structure and reactivity. Characterized by a cyclobutylmethyl group attached to a 2,4-pentanedione backbone, this compound has garnered interest in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

- IUPAC Name : 3-(cyclobutylmethyl)pentane-2,4-dione

- Molecular Weight : 168.23 g/mol

- Chemical Structure :

InChI Key PSWUUWDDKSMFRO UHFFFAOYSA N

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator, modulating the activity of these targets based on the specific biological context.

Potential Targets:

- Enzymatic Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with receptors affecting cellular signaling pathways.

Case Studies

- Cell Line Studies : In a study evaluating the antiproliferative activity of related compounds, it was found that certain derivatives effectively induced apoptosis in cancer cells . This suggests that compounds with similar structural motifs could also possess significant anticancer properties.

- Mechanistic Insights : The mechanism by which these compounds exert their antiproliferative effects often involves the modulation of cell cycle progression and induction of apoptotic pathways. Further research into this compound could elucidate its specific pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Cyclobutylmethyl ketone | Ketone | Potentially similar to 3-CBM-2,4-PD |

| 2,4-Pentanedione | Diketone | Antiproliferative effects reported |

| Cyclobutylmethyl acetate | Ester | Limited studies on biological activity |

Propriétés

IUPAC Name |

3-(cyclobutylmethyl)pentane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7(11)10(8(2)12)6-9-4-3-5-9/h9-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWUUWDDKSMFRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1CCC1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.